2-methoxy-5-[5-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]phenol
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Overview
Description
2-Methoxy-5-[5-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]phenol: TMP (Trimethoxyphenyl), is a pharmacophore found in various biologically active molecules. It plays a crucial role in the molecular structures of both natural products and synthetic compounds. TMP has been incorporated into several therapeutically interesting drugs, including colchicine (an anti-gout agent), podophyllotoxin (used for treating external genital warts), and trimetrexate (a dihydrofolate reductase inhibitor). Additionally, TMP is present in drug candidates like combretastatin derivatives, potent microtubule-targeting agents .
Preparation Methods
Synthetic Routes::
- TMP can be synthesized through various routes, including condensation reactions and cyclizations.
- One common method involves the reaction of 3,4,5-trimethoxybenzaldehyde with 2-hydroxyacetophenone under acidic conditions.
- Another approach is the cyclization of 2-methoxy-4,5-dihydroxybenzaldehyde with hydrazine hydrate to form the pyrazole ring.
- Industrial-scale production methods typically involve efficient synthetic routes to achieve high yields.
Chemical Reactions Analysis
TMP undergoes several types of reactions:
Oxidation: TMP can be oxidized to form quinones or other derivatives.
Reduction: Reduction of TMP leads to various intermediates.
Substitution: TMP-containing compounds participate in substitution reactions.
Common Reagents and Conditions: Reagents like hydrogen peroxide, reducing agents, and Lewis acids are commonly used.
Major Products: These reactions yield diverse products, including derivatives with altered bioactivity.
Scientific Research Applications
TMP-bearing compounds find applications across various fields:
Anti-Cancer Effects: Inhibiting tubulin, heat shock protein 90 (Hsp90), and other targets.
Anti-Fungal and Anti-Bacterial Properties: Effective against Helicobacter pylori and Mycobacterium tuberculosis.
Antiviral Activity: Potential against AIDS, hepatitis C, and influenza viruses.
Anti-Parasitic Agents: Efficacy against Leishmania, Malaria, and Trypanosoma.
Anti-Inflammatory, Anti-Alzheimer, Anti-Depressant, and Anti-Migraine Properties: Expanding therapeutic scope.
Mechanism of Action
- TMP likely exerts its effects by interacting with specific molecular targets and pathways.
- Further research is needed to fully elucidate its precise mechanism.
Comparison with Similar Compounds
- TMP’s uniqueness lies in its diverse bioactivity and multi-target effects.
- Similar compounds include colchicine, podophyllotoxin, and combretastatin derivatives.
Properties
Molecular Formula |
C19H20N2O5 |
---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
2-methoxy-5-[5-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]phenol |
InChI |
InChI=1S/C19H20N2O5/c1-23-15-6-5-11(7-14(15)22)13-10-20-21-18(13)12-8-16(24-2)19(26-4)17(9-12)25-3/h5-10,22H,1-4H3,(H,20,21) |
InChI Key |
OQOVEJXVDPCNHP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(NN=C2)C3=CC(=C(C(=C3)OC)OC)OC)O |
Origin of Product |
United States |
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